molecular formula C17H9FN2O2 B7746205 2-(1,3-dioxoinden-2-ylidene)-2-(2-fluoroanilino)acetonitrile

2-(1,3-dioxoinden-2-ylidene)-2-(2-fluoroanilino)acetonitrile

Cat. No.: B7746205
M. Wt: 292.26 g/mol
InChI Key: DOPBLHXVISKZEI-UHFFFAOYSA-N
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Description

2-(1,3-dioxoinden-2-ylidene)-2-(2-fluoroanilino)acetonitrile is a complex organic compound that features both indene and aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(2-fluoroanilino)acetonitrile typically involves multi-step organic reactions. One possible route could involve the condensation of an indene derivative with a fluoroaniline derivative under specific conditions. The reaction might require catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the indene or aniline moieties.

    Reduction: Reduction reactions could modify the nitrile group or other functional groups within the molecule.

    Substitution: The fluoroaniline part of the molecule might participate in substitution reactions, where the fluorine atom could be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoinden-2-ylidene)-2-(2-chloroanilino)acetonitrile
  • 2-(1,3-dioxoinden-2-ylidene)-2-(2-bromoanilino)acetonitrile
  • 2-(1,3-dioxoinden-2-ylidene)-2-(2-methylanilino)acetonitrile

Uniqueness

The presence of the fluoroaniline moiety in 2-(1,3-dioxoinden-2-ylidene)-2-(2-fluoroanilino)acetonitrile might confer unique properties such as increased stability, specific biological activity, or distinct reactivity compared to its analogs with different substituents.

Properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)-2-(2-fluoroanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN2O2/c18-12-7-3-4-8-13(12)20-14(9-19)15-16(21)10-5-1-2-6-11(10)17(15)22/h1-8,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPBLHXVISKZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=CC=C3F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=CC=C3F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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